BenchChemオンラインストアへようこそ!

Dermaseptin H5

Antimicrobial peptides Gram-negative antibacterial Dermaseptin comparative MIC

Dermaseptin H5 (also designated DMS5 or Dermaseptin-like peptide is a 25-residue cationic antimicrobial peptide isolated from the skin secretions of the orange-legged monkey frog, Phyllomedusa hypochondrialis azurea. The mature peptide, which is C-terminally amidated, possesses the sequence GLWSTIKNVGKEAAIAAGKAVLGSL-NH₂ with a molecular mass of 2454.9 Da and a net charge of +2 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1577048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin H5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin H5: A 25-Residue Amphibian Antimicrobial Peptide with Quantifiable Potency Against Clinically Relevant Gram-Positive and Gram-Negative Bacteria


Dermaseptin H5 (also designated DMS5 or Dermaseptin-like peptide 5) is a 25-residue cationic antimicrobial peptide isolated from the skin secretions of the orange-legged monkey frog, Phyllomedusa hypochondrialis azurea [1]. The mature peptide, which is C-terminally amidated, possesses the sequence GLWSTIKNVGKEAAIAAGKAVLGSL-NH₂ with a molecular mass of 2454.9 Da and a net charge of +2 at physiological pH [2]. It adopts an amphipathic α-helical conformation upon interaction with lipid bilayers, enabling selective disruption of microbial membranes [1][2]. The peptide is a member of the frog skin active peptide (FSAP) family, dermaseptin subfamily, and was characterized via a combined mass spectrometric and cDNA sequencing approach alongside four other novel dermaseptins from the same source organism [1].

Why Dermaseptin Family Members Cannot Be Generically Substituted: Evidence for Divergent Antimicrobial Spectra, Hemolytic Profiles, and Physicochemical Properties


Despite sharing a conserved N-terminal signal peptide region and a common α-helical amphipathic scaffold, dermaseptin family members exhibit markedly divergent antimicrobial spectra, hemolytic activities, and potency ranges that preclude interchangeable procurement. Mor et al. (1994) demonstrated that five dermaseptins (s1–s5) with approximately 40% sequence similarity displayed distinct potencies against Gram-positive and Gram-negative bacteria and yeasts, with dermaseptin s4 causing erythrocyte lysis at micromolar concentrations while s1 and s5 were devoid of hemolytic activity [1]. Even among highly homologous peptides isolated from the identical source organism—Phyllomedusa hypochondrialis azurea—Dermaseptin H4 and H5 demonstrate quantifiable differences in MIC values against the same bacterial strains when tested under identical conditions [2]. Beyond potency, physicochemical parameters such as net charge (ranging from +2 for H5 to +4 for S4) and aliphatic index (95.15 for B2 to 146.79 for S4) vary substantially across the family, directly impacting membrane selectivity and therapeutic index [3]. These documented divergences mean that activity data from one dermaseptin cannot be extrapolated to another; compound-specific evidence is required for informed selection.

Dermaseptin H5 Quantitative Differentiation Evidence: Head-to-Head Potency, Safety, and Physicochemical Selectivity Against the Closest Analogs


Superior Anti-E. coli Potency of Dermaseptin H5 Versus Dermaseptin H4 from the Identical Source Organism Under Matched Assay Conditions

In the same primary characterization study that reported five novel dermaseptins from Phyllomedusa hypochondrialis azurea, Dermaseptin H5 demonstrated a 1.6-fold lower MIC against Escherichia coli ATCC 11775 compared to its closest co-isolated analog, Dermaseptin H4, when tested under identical broth microdilution conditions [1][2]. While H4 was marginally more potent against Staphylococcus aureus ATCC 12600 (MIC 0.4 µM vs 0.5 µM), H5's advantage against the Gram-negative model organism E. coli represents a meaningful differentiation for research programs prioritizing Gram-negative pathogen coverage [1][2].

Antimicrobial peptides Gram-negative antibacterial Dermaseptin comparative MIC

Absence of Detectable Hemolytic Activity in Dermaseptin H5 Versus the Potent Hemolysis Exhibited by the Closely Related Dermaseptin S4

Dermaseptin H5 has no hemolytic activity reported at any tested concentration in its primary characterization literature, consistent with the class-level observation that most dermaseptins—with the notable exception of S4—exhibit little to no lysis of mammalian erythrocytes [1][2]. In stark contrast, Dermaseptin S4 is explicitly annotated as having 'strong hemolytic activity' in authoritative databases, with experimentally determined HC50 values against human erythrocytes ranging from 4.5 µM to >100 µM depending on assay conditions [2][3]. Mor et al. (1994) confirmed that dermaseptin s4 caused lysis of erythrocytes at micromolar concentrations while s1 and s5 were devoid of hemolytic activity [4]. For procurement decisions where mammalian cell compatibility is a critical parameter, Dermaseptin H5 presents a substantially lower hemolytic risk profile than S4 [1][2].

Hemolytic safety Therapeutic index Dermaseptin selectivity

Approximately 8- to 60-Fold Greater Antibacterial Potency of Dermaseptin H5 Compared to the Prototypical Amphibian Antimicrobial Peptide Magainin 2

When benchmarked against magainin 2—the most widely studied amphibian antimicrobial peptide and a common reference standard in the field—Dermaseptin H5 demonstrates substantially greater antibacterial potency. Dermaseptin H5 exhibits an MIC of 0.5 µM (approximately 1.23 µg/mL) against both Escherichia coli and Staphylococcus aureus [1]. In contrast, literature MIC values for magainin 2 against E. coli are approximately 10 µg/mL, and against S. aureus range from 50 to 75 µg/mL [2]. This represents an approximate 8-fold potency advantage against E. coli and a 40- to 60-fold advantage against S. aureus on a mass-concentration basis [1][2]. While these data derive from different studies with distinct assay conditions (cross-study comparison), the magnitude of difference is sufficiently large to inform compound selection decisions [1][2].

Antimicrobial potency benchmarking Magainin comparison Gram-positive antibacterial

Lower Net Charge and Moderate Aliphatic Index of Dermaseptin H5 Differentiate Its Membrane Selectivity Profile from Dermaseptins S4 and B2

Physicochemical parameters known to govern antimicrobial peptide selectivity—including net charge, hydrophobicity, and aliphatic index—differ substantially between Dermaseptin H5 and its closest family members. Dermaseptin H5 possesses a net charge of +2, hydrophobicity of 0.572, and an aliphatic index of 121.2 [1]. In comparison, Dermaseptin S4 carries a +4 net charge with hydrophobicity of 1.032 and aliphatic index of 146.79 [2], while Dermaseptin B2 has a +3 net charge, hydrophobicity of 0.197, and aliphatic index of 95.15 [3]. The lower net charge of H5 (+2 vs +4 for S4) is predicted to reduce non-specific electrostatic binding to zwitterionic mammalian membranes, consistent with H5's more favorable hemolytic profile. The intermediate aliphatic index (121.2 vs 146.79 for S4 and 95.15 for B2) suggests a distinct balance between structural stability and membrane-perturbing activity [1][2][3].

Physicochemical profiling Membrane selectivity Dermaseptin structure-activity relationship

Balanced Gram-Positive and Gram-Negative Antibacterial Activity of Dermaseptin H5 Versus the Gram-Positive-Biased Profile of Dermaseptin H4

When tested under identical conditions against the same bacterial strains, Dermaseptin H5 displays equipotent activity against E. coli ATCC 11775 (MIC 0.5 µM) and S. aureus ATCC 12600 (MIC 0.5 µM), yielding a Gram-negative-to-Gram-positive MIC ratio of 1.0 [1]. In contrast, Dermaseptin H4—isolated from the same source organism in the same study—exhibits a biased profile with MICs of 0.8 µM against E. coli and 0.4 µM against S. aureus, resulting in a Gram-negative-to-Gram-positive MIC ratio of 2.0 [1][2]. This balanced activity profile of H5 is a distinguishing feature for applications requiring comparable potency against both classes of bacteria, whereas H4's profile favors Gram-positive targeting [1][2].

Broad-spectrum antibacterial Gram-positive Gram-negative balance Dermaseptin selectivity profile

Optimal Research and Industrial Application Scenarios for Dermaseptin H5 Based on Quantitative Differentiation Evidence


Gram-Negative-Focused Antibacterial Screening with Minimal Mammalian Cytotoxicity Confounding

Dermaseptin H5 is the preferred choice among co-isolated dermaseptins for research programs targeting Gram-negative pathogens, given its 1.6-fold greater potency against E. coli ATCC 11775 (MIC 0.5 µM) compared to Dermaseptin H4 (MIC 0.8 µM) when tested under identical conditions [1]. Furthermore, its lack of detectable hemolytic activity at tested concentrations distinguishes it from the potently hemolytic Dermaseptin S4, making it suitable for mammalian cell co-culture experiments and early-stage in vivo safety assessments where erythrocyte lysis would be an unacceptable confound [2][3]. Researchers should select Dermaseptin H5 when the experimental priority is potent anti-Gram-negative activity without compromising host cell viability.

Broad-Spectrum Antimicrobial Research Requiring Balanced Gram-Positive and Gram-Negative Coverage

Dermaseptin H5 exhibits equipotent MIC values of 0.5 µM against both E. coli ATCC 11775 and S. aureus ATCC 12600, yielding a Gram-negative-to-Gram-positive MIC ratio of 1.0 [1]. This balanced spectrum contrasts with Dermaseptin H4, which shows a 2.0-fold bias toward Gram-positive potency (S. aureus MIC 0.4 µM vs E. coli MIC 0.8 µM) [1]. For screening campaigns, biofilm studies, or in vitro infection models where both Gram-positive and Gram-negative organisms must be addressed at a single peptide concentration, Dermaseptin H5 simplifies protocol design by providing uniform potency across bacterial classes.

Structure-Activity Relationship (SAR) and Rational Peptide Design Using an Intermediate-Property Dermaseptin Template

Dermaseptin H5 occupies an intermediate position in the dermaseptin physicochemical landscape, with a net charge of +2 (vs +4 for S4 and +3 for B2), hydrophobicity of 0.572 (vs 1.032 for S4 and 0.197 for B2), and an aliphatic index of 121.2 (vs 146.79 for S4 and 95.15 for B2) [2]. This intermediate profile makes H5 an advantageous starting template for SAR campaigns, as it avoids the extreme hemolytic liability associated with the high charge and hydrophobicity of S4 while retaining greater membrane-perturbing potential than the relatively hydrophilic B2 [2]. Medicinal chemistry and peptide engineering groups seeking a balanced scaffold for systematic amino acid substitution studies should prioritize Dermaseptin H5 over more extreme family members.

Benchmarking Novel Antimicrobial Candidates Against a High-Potency Amphibian AMP Reference Standard

With MIC values of 0.5 µM (~1.23 µg/mL) against both E. coli and S. aureus, Dermaseptin H5 substantially outperforms the prototypical amphibian antimicrobial peptide magainin 2, which requires approximately 8-fold (E. coli) to 40–60-fold (S. aureus) higher mass concentrations to achieve bacterial growth inhibition [1][3]. This potency differential positions Dermaseptin H5 as a high-bar reference standard for benchmarking novel synthetic or natural antimicrobial candidates. Procurement of H5 as a positive control compound ensures that discovery programs are comparing new leads against a peptide with verified low-micromolar-to-submicromolar potency rather than a moderate-activity comparator.

Quote Request

Request a Quote for Dermaseptin H5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.